2,2,2-trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide
Description
Properties
CAS No. |
1618648-57-9 |
|---|---|
Molecular Formula |
C18H16F3N3O5S |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methylsulfonylethyl)-N-[[5-(4-oxo-3H-quinazolin-6-yl)furan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C18H16F3N3O5S/c1-30(27,28)7-6-24(17(26)18(19,20)21)9-12-3-5-15(29-12)11-2-4-14-13(8-11)16(25)23-10-22-14/h2-5,8,10H,6-7,9H2,1H3,(H,22,23,25) |
InChI Key |
PQRDKFIOFKJZHY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CNC3=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 2,2,2-trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide (CAS No. 1618648-57-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, a quinazoline derivative, and a furan moiety, which are significant in medicinal chemistry for their diverse biological properties.
Molecular Formula
The molecular formula of the compound is not explicitly stated in the search results but can be derived from its components. The molecular weight is approximately 443.403 g/mol .
Structural Components
The compound consists of:
- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
- A quinazoline ring, known for its anticancer and antimicrobial activities.
- A furan moiety that often contributes to biological activity through various mechanisms.
Anticancer Potential
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The presence of the 4-hydroxyquinazoline structure in this compound suggests potential inhibition of key cancer pathways, particularly through interference with receptor tyrosine kinases like HER2 .
Antimicrobial Activity
Compounds with furan and quinazoline structures have been evaluated for their antimicrobial efficacy. Studies show that derivatives containing these moieties can inhibit bacterial growth and exhibit antifungal properties . The specific activity of this compound against various pathogens remains to be fully characterized but is promising based on structural analogs.
The proposed mechanisms of action for similar compounds include:
- Inhibition of cell proliferation through interference with signaling pathways.
- Induction of apoptosis in cancer cells via the activation of caspases .
- Anti-inflammatory effects mediated by the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
In Vitro Studies
Recent studies have highlighted the effectiveness of quinazoline derivatives in inhibiting cancer cell lines. For instance, compounds similar to 2,2,2-trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide have demonstrated IC50 values in the low micromolar range against various cancer types .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinazoline and furan rings significantly affect biological activity. The introduction of trifluoromethyl groups has been associated with increased potency against specific targets due to enhanced binding affinity .
Toxicity Studies
Toxicity assessments using zebrafish models have shown that while some derivatives are potent inhibitors of cancer cell growth, they also exhibit varying degrees of cytotoxicity. Further optimization is necessary to balance efficacy with safety profiles .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Step I: Hydrogenation of Imino Intermediates
-
Method 1 :
-
Reagents : Palladium-on-carbon (10%, 50% wet), hydrogen gas, DMF.
-
Conditions : 25–30°C, nitrogen atmosphere.
-
Process : The imino group in (E/Z)-6-(5-((2-(methylsulfonyl)ethylimino)methyl)furan-2-yl)quinazolin-4-ol is reduced to an amine, yielding the intermediate 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-ol.
-
-
Method 2 :
Table 1: Comparison of Hydrogenation Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Catalyst | Palladium-on-carbon | Sodium borohydride |
| Temperature | 25–30°C | 0–5°C to RT |
| Reaction Time | Until completion | Overnight |
| Solvent | DMF | THF, methanol |
Step II: Amidation with Trifluoroacetic Anhydride
-
Reagents : Trifluoroacetic anhydride, 4-dimethylaminopyridine (DMAP), THF.
-
Conditions : 25–30°C, 1.5 hours.
-
Process : The amine intermediate reacts with trifluoroacetic anhydride to form the acetamide derivative.
Step III: Conversion of Hydroxyl to Chloro Group
-
Reagents : Thionyl chloride (SOCl₂), DMF.
-
Conditions : Reflux, 5 hours.
-
Process : The hydroxyl group in the quinazoline moiety is replaced by a chloro group via nucleophilic substitution.
-
Purification : Distillation under reduced pressure to remove byproducts .
Reaction Mechanisms
-
Hydrogenation : Catalytic hydrogenation reduces the imine (C=N) bond to an amine (C-N), facilitated by palladium catalysts or sodium borohydride.
-
Amidation : Trifluoroacetic anhydride reacts with the amine group via nucleophilic acyl substitution, forming the acetamide linkage.
-
Chlorination : Thionyl chloride converts hydroxyl groups to chlorides by replacing the -OH with -Cl, a common reaction in organic synthesis.
Infrared (IR) Spectroscopy
Key peaks for the compound include:
-
3339.7 cm⁻¹ : O-H stretching (hydroxyquinazoline).
-
2928.0 cm⁻¹ : C-H stretching (alkyl groups).
-
1637.3–1539.1 cm⁻¹ : C=O and C=N vibrations (quinazoline and amide groups) .
Table 2: IR Peaks and Assignments
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3339.7 | O-H |
| 2928.0 | C-H (alkyl) |
| 1637.3 | C=O (amide) |
| 1608.6–1539.1 | C=N (quinazoline) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 2.96 (broad s, 2H) : NH groups in the amine.
-
δ 3.02 (s, 3H) : Methyl group from methylsulfonyl.
-
δ 6.43–6.44 (d, 1H) : Furan ring protons.
Critical Analysis of Reaction Conditions
-
Hydrogenation : Palladium catalysts enable selective reduction under mild conditions, while NaBH₄ offers a milder alternative.
-
Amidation : DMAP acts as a catalyst to improve the reaction efficiency of trifluoroacetic anhydride.
-
Chlorination : Thionyl chloride requires refluxing to drive the substitution reaction to completion.
Challenges and Optimization
-
Yield and Purity : Hydrogenation yields high-purity products (95–99%), but multiple distillation steps are required to remove byproducts.
-
Stability : The compound’s hydroxyl group may undergo further reactions (e.g., hydrolysis), necessitating careful storage conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares core features with several classes of bioactive molecules:
Key Observations :
- tubulin inhibition) .
- The trifluoroacetamide group is shared with benzothiazole derivatives (), suggesting enhanced resistance to enzymatic degradation compared to non-fluorinated analogs .
Physical and Spectroscopic Properties
Data from and enable indirect comparisons:
Spectroscopy :
- NMR : In , substituents on similar compounds induced chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm). The target compound’s trifluoro and methylsulfonyl groups may cause distinct shifts in these regions .
- Mass Spectrometry: Quinazolinone derivatives () show precise molecular ion peaks, suggesting the target compound’s characterization would follow similar protocols .
Challenges for the Target Compound :
Hypothetical Advantages of the Target Compound :
- The trifluoroacetamide group may confer greater metabolic stability than non-fluorinated analogs .
- The furan linker could enhance membrane permeability compared to bulkier substituents .
Q & A
Q. What are the standard synthetic routes for preparing trifluoroacetamide derivatives, and how can they be adapted for this compound?
The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, refluxing chloroacetamide intermediates with sodium azide in a toluene/water mixture (8:2) under controlled conditions is a common approach . Adapting this to the target compound may require substituting the quinazolinyl-furan moiety via coupling reactions, using reagents like triethylamine or DMF as solvents. Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and purification via recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the trifluoroacetamide group and furan-quinazoline backbone. Infrared (IR) spectroscopy can validate carbonyl (C=O) and sulfonyl (S=O) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography, as demonstrated for structurally similar trifluoroacetamides, provides definitive confirmation of stereochemistry and intermolecular interactions .
Q. How can researchers optimize reaction yields during multi-step synthesis?
Yield optimization requires meticulous control of reaction conditions. For example:
- Use excess sodium azide (1.5–2 eq) in substitution reactions to drive completion .
- Maintain anhydrous conditions for moisture-sensitive steps (e.g., sulfonamide formation).
- Employ catalytic agents like potassium carbonate in polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Monitor intermediates via TLC and purify at each stage to avoid carryover impurities .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data for this compound be resolved?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles often arise from crystal packing effects or solvent interactions. To resolve this:
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
Low yields in quinazoline-furan coupling may result from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- Introducing microwave-assisted synthesis to enhance reaction efficiency and reduce side products.
- Protecting the hydroxyquinazolin-6-yl group with a trimethylsilyl (TMS) moiety to prevent undesired side reactions .
Q. How can molecular docking predict the biological activity of this compound?
Molecular docking requires:
- Preparing the compound’s 3D structure (e.g., via Gaussian09 optimization at the B3LYP/6-31G* level).
- Selecting target proteins (e.g., kinase domains) from databases like PDB.
- Using AutoDock Vina to simulate binding affinities, with validation via MD simulations (NAMD/GROMACS) to assess stability .
- Correlating docking scores with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
Q. What analytical methods resolve impurities in the final product?
- High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient identifies and quantifies impurities.
- Liquid chromatography-mass spectrometry (LC-MS) detects low-abundance byproducts.
- Differential scanning calorimetry (DSC) monitors thermal stability and polymorphic transitions caused by contaminants .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between theoretical and experimental NMR shifts?
- Re-examine solvent effects: Simulate NMR shifts (e.g., via ACD/Labs or ChemDraw) using the correct solvent (DMSO-d₆ vs. CDCl₃).
- Verify protonation states: The hydroxyquinazoline group may exist in tautomeric forms, altering chemical shifts .
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What causes variability in biological assay results, and how can it be minimized?
Variability arises from:
- Compound solubility: Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity.
- Enzyme batch differences: Standardize assays with positive controls (e.g., staurosporine for kinase inhibition).
- Replicate experiments (n ≥ 3) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
